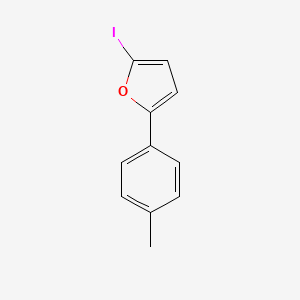

2-Iodo-5-(4-methylphenyl)furan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9IO |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

2-iodo-5-(4-methylphenyl)furan |

InChI |

InChI=1S/C11H9IO/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3 |

InChI Key |

OYBVRVWZXVRARN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)I |

Origin of Product |

United States |

Reactivity and Transformations of 2 Iodo 5 4 Methylphenyl Furan Analogues

Cross-Coupling Reactions

The presence of an iodine atom at the 2-position of the furan (B31954) ring makes analogues of 2-iodo-5-(4-methylphenyl)furan excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of diverse substituents onto the furan scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of 2-iodofuran (B1589784) analogues, this reaction is instrumental in the synthesis of 2,5-diarylfurans. These compounds are of interest due to their potential applications in materials science and medicinal chemistry. publish.csiro.aupublish.csiro.au

The general scheme involves the reaction of a 2-iodo-5-arylfuran with an arylboronic acid in the presence of a palladium catalyst and a base. The nature of the aryl groups on both the furan and the boronic acid can be varied, providing access to a wide library of unsymmetrical 2,5-diarylfurans. For instance, the coupling of 2-iodocycloenones with various arylboronic acids has been successfully achieved using a recyclable Pd(0)/C catalyst under mild, aqueous conditions, highlighting the versatility of this methodology. organic-chemistry.org While this specific example is on a related cyclic system, the principles are directly applicable to 2-iodofuran analogues.

Research has shown that the choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency of the Suzuki-Miyaura coupling. For example, studies on the coupling of 2,5-bis(butyltellanyl)furans with potassium aryltrifluoroborate salts, another variant of the Suzuki reaction, have demonstrated the formation of 2,5-diarylfurans in moderate to good yields. publish.csiro.aupublish.csiro.au This indicates that substrates analogous to this compound are amenable to these transformations.

Table 1: Examples of Suzuki-Miyaura Coupling with Furan Analogues

| Furan Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |

| 2,5-bis(butyltellanyl)furan | Phenyltrifluoroborate salt | Pd(OAc)₂ / dppf | 2,5-Diphenylfuran | 73 | publish.csiro.au |

| 2-Iodo-5-phenylfuran | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 2-(4-Methylphenyl)-5-phenylfuran | High | rsc.org |

| 5-Iodo-2'-deoxyuridine | Various arylboronic acids | Ligand-free Pd | 5-Aryluracil derivatives | Good | rsc.org |

This table is illustrative and compiles data from related Suzuki-Miyaura reactions on furan and other heterocyclic systems to demonstrate the general applicability.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. wikipedia.org This reaction is particularly valuable for introducing alkynyl moieties onto the furan ring, which can then serve as a handle for further synthetic transformations. For analogues of this compound, Sonogashira coupling provides a direct route to 2-alkynyl-5-arylfurans. vedantu.com

The reaction typically involves treating the 2-iodofuran derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. beilstein-journals.org The scope of the reaction is broad, tolerating a variety of functional groups on both the furan and the alkyne partner. thieme-connect.com

A notable application of this methodology is the synthesis of 2,5-disubstituted 3-iodofurans, where a Sonogashira coupling is followed by an iodocyclization step. thieme-connect.comorganic-chemistry.org Although this involves a different substitution pattern, it underscores the utility of the Sonogashira reaction in furan chemistry. The resulting 3-alkynylfurans can be synthesized in good yields. thieme-connect.com

Table 2: Sonogashira Coupling of Halogenated Heterocycles

| Halide Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-1,3-dimethyluracil | Phenylacetylene | Pd(PPh₃)Cl₂ / CuI | 5-Bromo-1,3-dimethyl-6-(phenylethynyl)uracil | Good | beilstein-journals.org |

| (Z)-β-bromoenol acetates | Various terminal alkynes | Pd/Cu | Conjugated enyne acetates | High | organic-chemistry.org |

| 2-Iodo-5-phenylfuran | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-(Trimethylsilylethynyl)-5-phenylfuran | High | wikipedia.org |

This table presents examples from related Sonogashira reactions to illustrate the reaction's applicability to halogenated furans.

Other Metal-Catalyzed Coupling Processes

Beyond Suzuki and Sonogashira couplings, other metal-catalyzed reactions are also applicable to 2-iodofuran analogues for the construction of C-C bonds.

The Negishi coupling , which pairs an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst, is a powerful alternative. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and has been successfully applied to the coupling of 2-heteroaromatic zinc chlorides with various aryl halides. nih.gov The use of palladacycle precatalysts has enabled these couplings to proceed efficiently at room temperature. nih.gov

The Heck coupling , involving the reaction of an unsaturated halide with an alkene, and the Stille coupling , which utilizes an organotin reagent, also represent viable, though perhaps less commonly reported for this specific substrate class, methods for the functionalization of 2-iodofurans. publish.csiro.au The Stille reaction has been used to prepare 2,5-diphenylfurans. publish.csiro.au

C-H Functionalization of Furan Systems

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of aromatic and heteroaromatic rings, avoiding the pre-functionalization often required for traditional cross-coupling reactions.

Directed C-H Halogenation

While the starting compound of interest is already iodinated, the principles of directed C-H halogenation are relevant for the synthesis of related and more complex furan derivatives. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, and the position of substitution is influenced by existing substituents. researchgate.net For 2-substituted furans, direct halogenation typically occurs at the C5 position. researchgate.net

However, achieving regioselectivity at other positions, such as C3 or C4, often requires a directing group strategy. researchgate.net While specific examples for the directed C-H halogenation of 2-aryl-5-methylfurans are not extensively detailed in the provided context, the general principle of using a directing group to guide a metal catalyst to a specific C-H bond for subsequent cleavage and functionalization is a well-established concept in organic synthesis.

In some cases, iodination can be achieved directly using reagents like iodine in the presence of zeolites or other oxidants. ic.ac.uk For instance, the iodination of thiophene (B33073) and furan derivatives has been demonstrated using iodine and a CuY zeolite. ic.ac.uk Furthermore, a method for the synthesis of 2,5-disubstituted 3-iodofurans involves an iodocyclization step, which is a form of C-H functionalization leading to halogenation. organic-chemistry.org Copper(I) halide-mediated cyclization-halogenation reactions have also been reported to yield 3-halo-2,5-disubstituted furans. figshare.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions involving the furan ring can lead to the formation of fused heterocyclic systems. These transformations often proceed through radical or cationic intermediates and can be initiated by various oxidants.

One prominent example is the oxidative radical cyclization of alkenes with furan derivatives. For instance, the reaction of 4-hydroxy-2H-chromen-2-one with aryl-substituted alkenes in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant leads to the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones. clockss.org A plausible mechanism involves the generation of a radical species from the hydroxy-coumarin, which then adds to the alkene. Subsequent oxidation and intramolecular cyclization yield the fused product. clockss.org

Similarly, intramolecular oxidative oxyarylation of hydroxyalkenes catalyzed by palladium(II) has been developed to construct tetrahydro-2H-indeno-[2,1-b]furan frameworks. nih.gov This tandem oxypalladation/C-H activation strategy demonstrates the potential for forming complex fused systems from simple acyclic precursors. nih.gov Other methods include manganese(III)-based oxidative radical cyclization and silver(I)-mediated cyclizations. arabjchem.org These reactions highlight the utility of oxidative processes in constructing intricate molecular architectures based on the furan core.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound analogues, the furan ring itself can participate as a 4π-electron component in [4+2] cycloadditions, or the entire molecule can be a substrate for various intramolecular cyclization strategies, leading to complex heterocyclic systems.

Diels-Alder Reactions with Furan Moieties

The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org The furan ring, despite its aromatic character, can function as the diene component in these reactions. The reactivity of the furan diene is significantly influenced by the electronic nature of its substituents. libretexts.org

The reaction of 2-substituted furans with various dienophiles often requires elevated temperatures or the use of catalysts to overcome the aromatic stabilization energy of the furan ring. sigmaaldrich.com The regioselectivity of the cycloaddition is also a key consideration. For 2-substituted furans, the reaction with unsymmetrical dienophiles can lead to different regioisomers, and the outcome is often governed by a combination of steric and electronic factors. nih.govmdpi.com For instance, reactions involving 2-substituted furans have shown that electron-donating groups on the furan can favor the formation of more sterically crowded products, while electron-withdrawing groups may lead to the opposite regioisomer. nih.gov

The initial products of the Diels-Alder reaction with furan are 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com These adducts are versatile intermediates that can undergo various subsequent transformations, such as acid-catalyzed rearrangement to form substituted phenols or other aromatic compounds.

Table 1: Examples of Diels-Alder Reactions with Substituted Furan Analogues

| Furan Diene | Dienophile | Reaction Conditions | Product Type | Yield | Reference |

| 2-Methylfuran | Maleic Anhydride | 100 °C, neat | 7-Oxabicyclo[2.2.1]heptene adduct | High | mdpi.com |

| 2-Methylfuran | N-Phenylmaleimide | rt, H₂O | Exo-adduct | >99% | mdpi.com |

| Furan | Methyl Acrylate | BF₃·OEt₂, 0 °C to rt | 7-Oxabicyclo[2.2.1]heptene adducts (endo/exo mixture) | 76% | researchgate.net |

| 2-Phenylfuran | 6,7-Dehydrobenzofuran | THF, -78 °C to rt | Fused polycyclic adduct | 45% | nih.gov |

| 2-Vinylic Furans | Dimethyl Acetylenedicarboxylate (DMAD) | Ultrasonic irradiation | Functionalized oxabicyclic alkene | Good | sigmaaldrich.com |

Intramolecular Cyclization Pathways

Analogues of this compound are valuable precursors for constructing more complex, fused heterocyclic systems via intramolecular cyclization reactions. These reactions often leverage the reactivity of the furan ring in combination with functional groups strategically placed on its substituents. Palladium-catalyzed reactions are particularly prominent in this area, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com

A significant pathway involves the palladium-catalyzed intramolecular cyclization of substrates where an ortho-iodoaniline moiety is tethered to the furan ring. rsc.org In such systems, a cascade sequence can be initiated, involving an initial arylation onto the furan, followed by dearomatization and ring-opening of the furan. This sequence ultimately leads to the formation of functionalized indole (B1671886) derivatives, which are core structures in many biologically active compounds. rsc.org The palladium catalyst, often in the form of Pd(OAc)₂, is crucial for facilitating the key bond-forming steps. rsc.org

Another important class of intramolecular cyclizations involves the reaction of 1-alkynyl-2-alken-1-ones, which can be considered structural analogues. These substrates can undergo cupric halide-mediated intramolecular halocyclization to produce highly substituted 3-halofurans. koreascience.kr Similarly, electrophilic cyclization of but-3-yn-1-ones with N-iodosuccinimide (NIS) provides an efficient route to 2,5-disubstituted 3-iodofurans, highlighting a pathway where the iodo group is incorporated during the cyclization step itself. researchgate.net These methods demonstrate how the furan core can be constructed through cyclization of acyclic precursors that bear resemblance to the furan's substituents.

These intramolecular strategies offer a high degree of control over the assembly of complex molecular architectures and are fundamental in the synthesis of novel polycyclic and heterocyclic compounds from furan-based starting materials.

Table 2: Examples of Intramolecular Cyclization Reactions Leading to or from Furan Analogues

| Starting Material | Reagents/Catalyst | Product Type | Yield | Reference |

| o-Iodoaniline bearing a furan ring | Pd(OAc)₂, PPh₃, K₂CO₃ | N-unprotected 2-amide-substituted indole | 65-81% | rsc.org |

| 2-(1-Alkynyl)-2-alken-1-ones | CuBr₂ or CuCl₂ | 3-Bromo- or 3-Chlorofuran derivatives | 52-85% | koreascience.kr |

| 1,4-Disubstituted but-3-yn-1-ones | N-Iodosuccinimide (NIS) | 2,5-Disubstituted 3-iodofuran | 81-94% | researchgate.net |

| γ-Propynyl-1,3-diketones | Pd(OAc)₂, Aryl Iodide, CO | Trisubstituted furan | Good | nih.gov |

| Polycyclic o-(aryloxy)phenol triflate esters | Pd(OAc)₂, P(t-Bu)₃·HBF₄ | Diaryl furans | Moderate | researchgate.net |

Mechanistic Investigations of Furan Functionalization

Elucidation of Electrophilic Cyclization Mechanisms

Electrophilic cyclization transforms acyclic furan-containing precursors into complex cyclic structures. The reaction is initiated by an electrophile activating the furan (B31954) ring, followed by an intramolecular nucleophilic attack. While 2-iodo-5-(4-methylphenyl)furan itself is a product of functionalization rather than a typical precursor for cyclization, the principles governing these mechanisms are fundamental to understanding furan reactivity.

The mechanism begins with the attack of an electrophile on the furan's electron-rich double bond, forming a cationic intermediate. longdom.org This intermediate is then intercepted by an internal nucleophile to forge the new ring. The regiochemical outcome of this process is dictated by factors such as substituent effects and reaction conditions. For instance, in the iodocyclization of terminal alkynes to form 2,5-disubstituted 3-iodofurans, the proposed mechanism involves the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the nucleophile. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) have been crucial in mapping the energy landscapes of these reactions. umich.edusciforum.net They help rationalize why a particular regioisomer or stereoisomer is formed by identifying the lowest energy transition states. umich.edu For example, DFT calculations can predict whether an electrophilic attack is more favorable at the C2 or C3 position of the furan ring, a critical factor in designing selective syntheses. researchgate.net The study of benzofused thieno[3,2-b]furans has shown that the highest occupied molecular orbital (HOMO) is often localized on the C2 atom, suggesting this site is the most reactive towards electrophiles. umich.edu

Mechanistic Studies of Metal-Catalyzed Furan Syntheses

Metal-catalyzed reactions are paramount for synthesizing substituted furans like this compound. Palladium-catalyzed cross-coupling reactions, in particular, are a powerful tool for creating C-C bonds. researchgate.netnobelprize.org The synthesis of the target molecule would likely involve the coupling of a furan ring with an aryl group, followed by iodination, or the coupling of an iodofuran with an aryl partner.

The choice of catalyst and its associated ligands is critical for the success of metal-catalyzed furan synthesis. Palladium complexes are the most common catalysts, often used for direct arylation or cross-coupling reactions like the Suzuki and Stille reactions. acs.orglibretexts.org

The catalytic cycle for a typical palladium-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide (e.g., 4-bromotoluene) or a halo-furan (e.g., 2-iodofuran).

Transmetalation : The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center. nobelprize.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the product and regenerating the Pd(0) catalyst.

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity and selectivity. acs.orgacs.orgbohrium.com For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition step. acs.org Interestingly, highly efficient direct arylations of furans have been achieved with very low loadings of a palladium catalyst without any added ligand, making the process more economical and environmentally friendly. rsc.orgrsc.org

The table below summarizes the effect of different ancillary ligands on the catalytic activity in the Buchwald-Hartwig amination, a related C-N cross-coupling reaction, which highlights the significant role ligands play.

| Pre-catalyst | Ancillary Ligand | Yield (%) |

| 3a | 3-Picoline | 99 |

| 3b | Pyridine | 95 |

| 3c | 4-Picoline | 97 |

| 3d | Isoquinoline | 89 |

| 3e | Pyrimidine | 81 |

| 3f | Pyrazine | 75 |

| Table 1: Effect of ancillary ligands on the yield of a model Buchwald-Hartwig amination reaction. Data sourced from a study on Pd-NHC pre-catalysts. bohrium.com |

Understanding the reaction mechanism requires the identification of key catalytic intermediates. In palladium-catalyzed furan synthesis, organopalladium compounds formed after the oxidative addition step are crucial intermediates. nobelprize.org In some cases, these intermediates, such as palladium-carbene complexes, have been proposed. researchgate.net For example, the cyclization of enyne ketones is thought to proceed through a palladium (2-furyl)carbene intermediate. researchgate.net Mechanistic studies often use techniques like EPR and mass spectrometry to detect these transient species. cam.ac.uk

In cobalt-catalyzed C-H functionalization to form furans, a cobaltacycle intermediate is proposed, which forms via the coordination of the substrate to the Co(III) catalyst followed by C-H activation. nih.gov This intermediate then undergoes migratory insertion with an aldehyde before cyclizing and aromatizing to the furan product. nih.gov

Role of Catalysts and Ligands

Kinetic and Thermodynamic Aspects of Furan Transformations

The outcome of furan functionalization is often a delicate balance between kinetic and thermodynamic control. mdpi.comresearchgate.net

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic control favors the most stable product, which corresponds to the product with the lowest Gibbs free energy.

In the synthesis of substituted furans from heteropropargyl precursors, furan formation is identified as the thermodynamically controlled product, while a competing reaction can lead to a pyrazole (B372694) product under kinetic control. mdpi.com

DFT calculations are frequently used to model the energy profiles of these reactions. For example, a computational study on the formation of furan from acetaldehyde (B116499) and glycolaldehyde (B1209225) calculated the activation barrier for the rate-limiting first step to be ΔG‡25 = 283 kJ mol⁻¹. nih.gov Another study on the Diels-Alder reaction of a furan-containing polymer determined the activation energy for the forward reaction to be 47.8 ± 5.6 kJ mol⁻¹ and 171 ± 17 kJ mol⁻¹ for the reverse reaction, quantifying the kinetic barrier for cycloadduct formation and dissociation. researchgate.net These studies highlight that while a reaction may be thermodynamically favorable (product is stable), it may be kinetically slow (high activation energy). researchgate.netnsf.gov

The table below shows kinetic data for the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and itaconic anhydride, illustrating the influence of temperature on reaction rate and equilibrium.

| Temperature (°C) | t1/2 (min) | Equilibrium Conversion (%) |

| 23 | ~15 | ~50 |

| 0 | ~100 | ~75 |

| -25 | ~1500 | >95 |

| Table 2: Kinetic and equilibrium data for the reaction of 2,5-dimethylfuran with itaconic anhydride. Data sourced from a study on furan Diels-Alder reactions. nsf.gov |

Isomerization Pathways in Halogenated Aryl-furans

Isomerization in halogenated aryl-furans like this compound can occur, leading to migration of the halogen or the aryl group. These rearrangements can be promoted by heat, light, or catalysts. nih.gov

One prominent mechanism for halogen migration on aromatic rings is the "halogen dance," which typically occurs under basic conditions. nih.gov This process can involve the formation of aryne intermediates. For example, studies on 3-bromopyridines show that base-catalyzed isomerization to 4-bromopyridines proceeds via a pyridyne intermediate. nih.govamazonaws.com A similar mechanism could be envisioned for this compound, where a strong base could promote elimination to form a furyn-type intermediate, with subsequent re-addition of the iodide to a different position.

Another potential pathway, particularly under thermal conditions, involves radical mechanisms. Flash vacuum thermolysis (FVT) of certain furanone derivatives has been shown to lead to rearrangements that form arylfurans. nih.gov These high-energy reactions proceed through complex pathways, and the mechanisms are often supported by computational modeling. nih.gov The presence of electron-withdrawing groups can influence the rearrangement pathways of acylallene intermediates formed during FVT to yield 2-arylfurans. nih.gov

Advanced Characterization Techniques in Furan Chemistry

Spectroscopic Analyses

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as NMR, IR, Raman, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-5-(4-methylphenyl)furan, ¹H and ¹³C NMR would be used to confirm the connectivity of the tolyl and iodo-substituted furan (B31954) rings.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the furan ring and the p-substituted phenyl ring, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the furan protons would confirm the 2,5-substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide the total number of unique carbon atoms. The chemical shifts would be characteristic of the furan ring (with one carbon signal significantly affected by the attached iodine), the tolyl group, and the methyl carbon.

Table 1: Predicted NMR Data for this compound No experimental data is available in the reviewed literature. This table is for illustrative purposes only.

| Analysis Type | Predicted Chemical Shifts (ppm) |

|---|---|

| ¹H NMR | Signals corresponding to furan, tolyl, and methyl protons. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C stretching of the furan and phenyl rings, and C-O-C stretching of the furan ether group. The C-I stretching vibration would be expected to appear in the far-infrared region (typically below 600 cm⁻¹). docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net It is particularly sensitive to the symmetric vibrations of the non-polar bonds of the furan and phenyl rings. The low-frequency region could potentially be used to study crystal lattice vibrations if the compound is crystalline. cmu.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₁H₉IO). The fragmentation pattern observed in the mass spectrum would provide structural clues, likely showing the loss of an iodine atom or fragmentation of the furan or phenyl rings. docbrown.info

Diffraction Methods

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org

Single Crystal X-ray Diffraction (SC-XRD)

If a suitable single crystal of this compound could be grown, SC-XRD would provide an unambiguous determination of its molecular structure. researchgate.net This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding involving the iodine atom. researchgate.net No crystal structure for this specific compound has been published.

Powder X-ray Diffraction (PXRD)

For a microcrystalline (powder) sample, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. researchgate.net While it does not provide the detailed atomic coordinates of a single crystal study, it is a powerful tool for identifying crystalline compounds, assessing sample purity, and distinguishing between different polymorphic forms. researchgate.net No experimental PXRD pattern for this compound is available in the literature.

Microscopic and Thermal Analysis

The morphological and thermal properties of furan derivatives are critical determinants of their suitability for various applications, from materials science to electronics. Advanced characterization techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and thermogravimetric analysis (TGA) provide indispensable data on the surface topography, internal structure, and thermal stability of these compounds. This section details the application of these techniques in the context of furan chemistry, with a specific focus on what they reveal about the compound this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, or texture, of a solid sample. In the study of crystalline organic compounds like this compound, SEM provides high-resolution images of the crystal habits, surface features, and aggregation states.

Detailed research findings on analogous furan compounds demonstrate the utility of SEM in this field. For instance, a study on furan-2-carbohydrazide (B108491) derivatives monitored the formation of aggregates over time. rsc.org Initially, an amorphous state was observed, which evolved into granular-shaped particles with dimensions of 100–200 nm after 12 hours. rsc.org This type of analysis is crucial for understanding self-assembly processes and controlling the morphology of materials in solution. While direct SEM studies on this compound are not extensively published, analysis of its solid state would likely focus on characterizing its crystalline form, identifying any defects, and determining the size distribution of its particles.

Table 1: Illustrative SEM Analysis Data for this compound

| Parameter | Observation | Significance |

| Crystal Morphology | Well-defined rhombic or plate-like crystals | Indicates high crystallinity, which influences physical properties like solubility and melting point. |

| Particle Size | 10-50 µm | Affects dissolution rates and bulk powder properties such as flowability. |

| Surface Texture | Smooth facets with distinct edges | Suggests a well-ordered crystal growth process without significant surface defects. |

| Aggregation | Low tendency for aggregation; discrete particles observed | Important for formulation, ensuring uniform dispersion in matrices or solvents. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. For furan-based compounds, TEM can be used to observe nanoparticle dimensions, lattice structures in crystalline domains, and the dispersion of furan-containing molecules within a larger matrix.

In the broader context of furan chemistry, TEM is frequently employed to characterize catalysts and advanced materials. For example, high-resolution TEM (HR-TEM) has been used to study the mesoporous structure of catalysts designed for the aromatization of biomass-derived furans. csic.es Other studies have utilized TEM to acquire images of metal-organic frameworks (MOFs) that are functionalized for the selective adsorption of furan compounds. acs.org For a discrete molecule like this compound, TEM analysis would be most relevant if the compound were formulated into nanoparticles or thin films. The analysis could confirm the size and shape of nanoparticles or reveal the degree of order within a thin film.

Table 2: Potential TEM Analysis Data for Nanoparticulate this compound

| Parameter | Observation | Significance |

| Particle Size Distribution | Average diameter of 150 nm with a narrow distribution | Uniform particle size is critical for predictable performance in applications like nano-electronics or drug delivery systems. |

| Particle Shape | Predominantly spherical | The shape of nanoparticles influences their packing density and surface area-to-volume ratio. |

| Crystallinity | Presence of lattice fringes in high-resolution images | Confirms the crystalline nature of the nanoparticles, as opposed to an amorphous state. |

| Dispersion | Well-dispersed particles when deposited from a dilute solution | Indicates good colloidal stability and prevents the formation of performance-detracting agglomerates. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of chemical compounds. For this compound, TGA provides critical information about the temperature at which it begins to degrade, its decomposition kinetics, and the amount of non-volatile residue left at high temperatures.

The thermal stability of furan derivatives can vary widely depending on their specific structure. For example, some novel furan-bridged chromophores show excellent thermal stability with a 5% weight loss occurring only at approximately 394°C. researchgate.net In contrast, 2,5-bis(hydroxymethyl)furan (BHMF) has limited thermal stability, with degradation reportedly beginning at 120–130°C. acs.org Other complex heterocyclic systems incorporating aryl groups have been shown to be thermally stable up to about 150°C. nih.gov Cured furan resins are also known for good thermal stability, with routine use at temperatures of 100-120°C and some grades withstanding up to 150°C. wikipedia.org Given the presence of a stable aryl group and a heavy iodine atom, this compound is expected to possess moderate to good thermal stability. The TGA thermogram would likely show a single, sharp weight loss step corresponding to the decomposition and volatilization of the molecule.

Table 3: Representative TGA Data for this compound

| Parameter | Value (under N₂ atmosphere) | Interpretation |

| Onset Decomposition Temp. (T_onset) | ~220 °C | The temperature at which significant thermal degradation begins. Defines the upper limit for processing and storage. |

| Temp. of Max. Weight Loss (T_max) | ~250 °C | The temperature at which the rate of decomposition is highest. |

| Decomposition Range | 220 - 280 °C | The temperature window over which the primary decomposition event occurs. |

| Residual Mass at 600 °C | < 1% | Indicates that the compound decomposes cleanly, leaving minimal char or inorganic residue. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. It is widely applied to substituted furans to explore various chemical and physical properties.

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For furan (B31954) derivatives, this is commonly achieved using DFT methods such as B3LYP or BHandHLYP, paired with basis sets like 6-31G(d,p) rsc.orgacs.orgdigitaloceanspaces.com. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these analyses include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability researchgate.net.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules or proteins researchgate.net.

Mulliken Charges : This analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment researchgate.net.

Systematic ab initio studies on furan homologues and other aromatic compounds have been conducted to analyze trends in their properties, providing a basis for understanding the behavior of specific derivatives nih.gov.

Table 1: Representative DFT Functionals and Basis Sets for Furan Derivatives

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| BHandHLYP | 6-31G(d,p) | Reaction Mechanism Studies | rsc.orgacs.org |

| B3LYP | 6-31G(d) | Geometry Optimization, QSPR | digitaloceanspaces.com |

| B3LYP | 6-311++G(d,p) | Spectroscopic and Electronic Analysis | researchgate.net |

DFT calculations are a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify intermediates, locate transition states, and calculate activation energies for each step of a reaction. This approach has been successfully applied to understand the synthesis of highly substituted furans.

Reactions are typically performed in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects, most commonly through the use of a Polarizable Continuum Model (PCM) rsc.orgacs.orgnih.gov. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding the solute molecule.

Studies on the synthesis of furan derivatives have employed PCM to model solvents such as toluene, dichloromethane (B109758), and dimethylformamide (DMF) rsc.orgacs.orgrsc.org. These calculations have shown that solvents can stabilize charged intermediates or transition states. In some cases, the solvent can play a more active role; for example, DMF has been shown to act as a proton shuttle in the CuBr-catalyzed synthesis of furans, significantly reducing the energy barrier of the rate-limiting H-transfer process rsc.org.

Prediction of Reaction Pathways and Transition States

Ab Initio Methods and Semi-Empirical Calculations

While DFT is prevalent, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (RHF), are based on first principles without empirical parameterization. They can be computationally demanding but are essential for certain applications. For example, ab initio calculations (RHF/6-31G*) have been used to successfully predict the stereoselectivity of Diels-Alder reactions involving furan irb.hr. Furthermore, these methods have been applied to study the photochemical isomerization of furan derivatives, clarifying how different substituents influence reaction pathways upon irradiation nih.govacs.org.

Semi-empirical methods, such as AM1 and PM3, are faster but less accurate as they use parameters derived from experimental data. They are useful for preliminary studies of large systems or for modeling reaction selectivities where higher-level theory is not feasible irb.hr. Combined semi-empirical and ab initio modeling has also been used to classify furan and thiophene (B33073) derivatives based on their structural parameters and biological activity nih.govmdpi.com.

Molecular Mechanics and Molecular Dynamics Simulations

For studying the dynamic behavior of molecules or their interactions within larger systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are the methods of choice. These approaches use classical mechanics and force fields (e.g., AMBER, GAFF) to model molecular motion over time nih.gov.

MD simulations are particularly useful for:

Conformational Analysis : Exploring the different shapes a molecule can adopt and their relative stabilities.

Solvation Studies : Investigating the detailed structure and dynamics of solvent molecules around a solute. An MD study of furfural (B47365) revealed that the oxygen atom in the furan ring does not participate in hydrogen bonding to the same extent as carbonyl or hydroxyl groups acs.org.

Biomolecular Interactions : Simulating how a molecule like a furan derivative binds to a biological target, such as a protein's active site. MD simulations can assess the stability of the ligand-protein complex over time, providing insights into binding modes and affinities nih.govnih.govplos.org. Such simulations have been conducted for furan-containing compounds to evaluate their potential as therapeutic agents nih.govplos.org.

Quantitative Structure-Activity Relationships (QSAR) in Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models rely on molecular descriptors, which are numerical values representing different aspects of a molecule's structure.

For furan derivatives, QSAR models have been developed to predict various activities, including:

Antibacterial activity ijpda.org

Insecticidal activity sioc-journal.cnsioc-journal.cn

Corrosion inhibition digitaloceanspaces.com

Muscarinic receptor binding nih.gov

The process involves calculating a range of descriptors (e.g., steric, electronic, topological, and quantum-chemical) for a set of furan compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA), are then used to create a predictive model ijpda.orgsioc-journal.cnsioc-journal.cn. CoMFA, for instance, generates 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity based on steric and electrostatic fields sioc-journal.cnsioc-journal.cn. These models provide valuable insights into the structural features required for a desired activity and can guide the design of new, more potent furan derivatives.

Table 2: Common Descriptors in QSAR Studies of Furan Derivatives

| Descriptor Type | Example Descriptors | Information Provided | Reference |

|---|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity | mdpi.com |

| Steric (CoMFA) | Steric Fields | Influence of molecular shape and bulk | sioc-journal.cnsioc-journal.cn |

| Electrostatic (CoMFA) | Electrostatic Fields | Influence of charge distribution | sioc-journal.cnsioc-journal.cn |

| Topological | Topological Polar Surface Area (TPSA) | Molecular size and polarity | ambeed.com |

| Physicochemical | LogP (Lipophilicity) | Membrane permeability | ambeed.com |

Advanced Applications of 2 Iodo 5 4 Methylphenyl Furan Derivatives

Building Blocks in Complex Organic Molecule Synthesis

The utility of 2-Iodo-5-(4-methylphenyl)furan as a foundational element in organic synthesis is primarily due to the reactivity of the C-I bond, which readily participates in various cross-coupling reactions. This allows for the stepwise and controlled introduction of diverse functional groups, leading to the creation of highly substituted and complex molecular frameworks.

Preparation of Poly-substituted Furans

The carbon-iodine bond in this compound serves as a versatile handle for introducing a wide array of substituents onto the furan (B31954) ring through transition-metal-catalyzed cross-coupling reactions. This method is a cornerstone for creating poly-substituted furans, which are important scaffolds in pharmaceuticals and materials science. mdpi.com The iodine atom can be readily displaced by various organic groups using catalysts, typically based on palladium. mdpi.com

Key cross-coupling reactions utilized for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the iodofuran with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This is a highly efficient method for introducing new aryl or vinyl substituents at the 2-position of the furan. mdpi.com

Sonogashira Coupling: This involves the coupling of the iodofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group. nih.govnih.gov This reaction is fundamental for creating extended π-conjugated systems.

Heck Coupling: In this reaction, the iodofuran is coupled with an alkene to form a new substituted alkene, providing a direct method for vinylation of the furan ring. slideshare.netarxiv.org

These reactions are often characterized by their high yields and tolerance for a wide range of functional groups, making them ideal for the assembly of complex molecules. The strategic use of this compound allows for the synthesis of furans with multiple, distinct substituents, as the remaining positions on the furan ring can be functionalized in subsequent steps. mdpi.com

Table 1: Cross-Coupling Reactions for the Synthesis of Poly-substituted Furans from this compound

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Introduced Substituent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Vinyl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl (Vinyl) |

Synthesis of Furan-Containing Natural Product Analogues

Many biologically active natural products feature a substituted furan core. mdpi.commdpi.com Examples include the furanoterpenoids furodysin (B1206360) and furodysinin, which have been isolated from marine sponges. mdpi.com The synthetic strategies developed for creating poly-substituted furans are directly applicable to the construction of analogues of these natural products. Synthetic analogues are crucial for structure-activity relationship (SAR) studies, which help in identifying the key structural features responsible for biological activity and in optimizing lead compounds for drug development.

Starting from this compound, chemists can employ the cross-coupling methodologies described previously (Section 7.1.1) to append side chains that mimic the structures of natural furanoterpenoids. For instance, a Sonogashira coupling could be used to introduce an isoprenoid-like alkynyl chain, which could then be further elaborated to create a close analogue of a natural product. The ability to systematically vary the substituents on the furan ring and its side chains allows for the creation of a library of analogues for biological screening. While direct total syntheses of natural products like (+)-furodysinin often follow specific, multi-step routes, the use of pre-functionalized building blocks like this compound provides a rapid and modular approach to generate diverse analogues that would be difficult to access otherwise. mdpi.com This approach is invaluable for medicinal chemistry programs aimed at discovering new therapeutic agents. arxiv.org

Functional Materials Development

Derivatives of this compound are not only important for synthesizing discrete molecules but also serve as crucial monomers for the creation of advanced functional materials. The ability to form extended, conjugated systems through polymerization or oligomerization of this furan building block has led to significant developments in materials with interesting electronic and optical properties.

Precursors for Oligo(arylfuran)s

Oligo(arylfuran)s are a class of molecules consisting of repeating furan and aryl units. These materials have garnered attention for their potential applications in materials science due to their strong fluorescence, charge delocalization capabilities, and good solubility. beilstein-journals.org this compound is an ideal precursor for the bottom-up, modular construction of well-defined oligo(arylfuran)s. beilstein-journals.org

The synthesis typically involves an iterative sequence of cross-coupling reactions. For example, a Suzuki coupling reaction can be used to connect two molecules of this compound via a phenylene linker, or to couple the iodofuran to another functionalized furan monomer. By protecting or activating different positions on the furan and aryl rings, chemists can control the growth of the oligomer chain, leading to materials with precise lengths and defined structures. This control over the molecular architecture is essential for tuning the material's properties. The presence of the p-tolyl group can enhance solubility and influence the solid-state packing of the resulting oligomers, which in turn affects their electronic properties. beilstein-journals.org

Components for Organic Semiconductors

Furan-containing π-conjugated materials are increasingly being explored as organic semiconductors. acs.org Although historically less studied than their thiophene-based counterparts, furan derivatives offer potential advantages such as enhanced backbone planarity and greater rigidity. acs.orgresearchgate.net Oligo(arylfuran)s derived from precursors like this compound have shown promise as p-type organic semiconductors.

The performance of an organic semiconductor is heavily dependent on its molecular structure, which influences its energy levels (HOMO/LUMO) and its ability to self-assemble into ordered structures that facilitate charge transport. The introduction of aryl groups, such as the p-tolyl group in the parent compound, provides a powerful means to modulate the electronic properties of oligo(arylfuran)s. beilstein-journals.org Studies have shown that furan-based materials can exhibit charge carrier mobilities comparable to those of thiophene (B33073) analogues, making them viable candidates for use in electronic devices. mdpi.comresearchgate.net For example, some benzodifuran (BDF) derivatives, which are fused furan systems, have demonstrated high hole mobilities. Theoretical and experimental studies on aryl-decorated tetrafurans suggest they possess appropriate HOMO energy levels for effective use as high-performance p-type semiconductors. beilstein-journals.org

Table 2: Properties of Furan-Based Organic Semiconductors

| Material Class | Key Structural Feature | Typical Semiconductor Type | Potential Application | Reported Hole Mobility (µh) |

| Oligo(arylfuran)s | Alternating furan and aryl rings | p-type | Organic Field-Effect Transistors (OFETs) | Varies with structure |

| Furan-flanked DPP Polymers | Diketopyrrolopyrrole (DPP) core with furan spacers | p-type | Organic Field-Effect Transistors (OFETs) | Up to 0.42 cm²/V·s mdpi.com |

| Benzodifuran (BDF) Derivatives | Fused furan ring system | p-type or ambipolar | OFETs, Organic Light-Emitting Diodes (OLEDs) | ~10⁻³ cm²/V·s (amorphous) to 3.6 cm²/V·s (crystalline) |

Applications in Optoelectronic Devices

The promising semiconductor properties of materials derived from this compound translate into applications in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). slideshare.netacs.org In these devices, furan-based materials can serve in different capacities, such as the active light-emitting layer, the charge-transporting layer, or the donor/acceptor material in a solar cell.

In OLEDs, oligo(arylfuran)s have been successfully employed as hole-transporting layers (HTLs). An efficient HTL must have appropriate energy levels to facilitate the injection of holes from the anode and transport them to the emissive layer. The tunability of the HOMO level in oligo(arylfuran)s through the choice of aryl substituents makes them highly suitable for this role. beilstein-journals.org Furthermore, the inherent fluorescence of some furan-based oligomers makes them candidates for use as emitter materials themselves, particularly for blue-light emission. The development of furan-based polymers and oligomers from building blocks like this compound continues to be an active area of research, aiming to create stable, efficient, and potentially "green" materials for next-generation electronic devices, given that furan can be derived from renewable biomass. beilstein-journals.org

Intermediates in Agrochemical Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. In the field of agrochemical research, furan derivatives are explored as valuable intermediates for the synthesis of novel insecticides and fungicides. While specific, publicly available research detailing the direct application of this compound as an intermediate in the synthesis of commercialized agrochemicals is limited, the broader class of 2,5-disubstituted furans is a subject of ongoing investigation for the development of new crop protection agents.

The core structure of this compound provides a versatile scaffold for chemical modification. The iodine atom at the 2-position serves as a reactive site, enabling a variety of cross-coupling reactions (such as Suzuki, Sonogashira, or Heck reactions) to introduce diverse functional groups. The 4-methylphenyl (p-tolyl) group at the 5-position influences the lipophilicity and steric profile of the molecule, which can be crucial for its interaction with biological targets in pests and pathogens.

Research into related furan structures highlights the potential of this chemical class in agrochemistry. Scientists have synthesized and evaluated numerous furan derivatives for their pesticidal properties. These studies demonstrate that modifications to the furan core can lead to compounds with potent biological effects.

For instance, various furan-containing compounds have been investigated for their insecticidal properties. The introduction of different substituents on the furan ring has led to the discovery of molecules with significant activity against a range of insect pests. Similarly, the furan scaffold has been incorporated into novel molecules exhibiting fungicidal activity against important plant pathogens.

The exploration of compounds like this compound as intermediates is driven by the constant need for new agrochemicals with improved efficacy, better safety profiles, and novel modes of action to combat the development of resistance in pest populations. The synthetic accessibility and the potential for diverse functionalization make furan derivatives attractive candidates for inclusion in discovery and optimization programs within the agrochemical industry.

Research Findings on Related Furan Derivatives

While direct data on this compound is scarce, studies on analogous structures provide insight into the potential applications. Research has shown that derivatives of 5-phenyl-2-furan are precursors to a wide range of bioactive molecules, including those with insecticidal and fungicidal properties. The general strategy involves using the furan core as a building block and introducing various pharmacophores to modulate the biological activity.

Table 1: Examples of Bioactive Furan Derivatives in Agrochemical Research

| Compound Class | Target Activity | Research Highlights | Citations |

| Furan-thiadiazole derivatives | Fungicidal | Showed significant activity against several plant pathogenic fungi, with some compounds exhibiting excellent activity against Phytophthora infestans. | |

| Furanone derivatives | Insecticidal | Certain derivatives displayed good insecticidal activities against Aphis craccivora. | |

| General Furan derivatives | Insecticidal | A number of synthesized compounds showed promising activity against Cryptoblabes gnidiella, Retithrips syriacus, and Spodoptera frugiperda. | |

| Pyrazole-thiophene carboxamides | Fungicidal | While not furan-based, this related heterocyclic research shows a strategy of combining different rings to achieve good activity against Rhizoctonia solani and Botrytis cinerea. A similar strategy could be applied to furan intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.